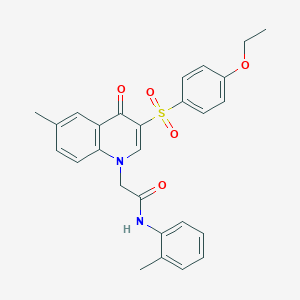
2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C27H26N2O5S and its molecular weight is 490.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is C26H24N2O5S , with a molecular weight of approximately 476.55 g/mol . Its structure includes a quinoline core substituted with an ethoxyphenyl sulfonyl group and an o-tolyl acetamide moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H24N2O5S |
| Molecular Weight | 476.55 g/mol |
| CAS Number | Not specified |
Anticancer Properties
Research indicates that This compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines by interfering with key enzymes involved in cell proliferation. In vitro studies suggest that this compound can induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent .
Enzyme Inhibition
The compound has demonstrated enzyme inhibitory properties that are crucial for its anticancer effects. Specifically, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases and cancer progression. The inhibitory activity is quantified by IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity. For instance, similar compounds have shown AChE inhibition with IC50 values in the low micromolar range .
Protein-Ligand Interactions
Molecular docking studies have been conducted to explore the interactions between this compound and target proteins involved in cancer pathways. These studies reveal that the compound binds effectively to active sites of enzymes, which may disrupt their function and contribute to its biological efficacy .
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of this compound on various cancer cell lines demonstrated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations .
- Mechanistic Studies : Further investigations into the mechanism of action revealed that this compound may activate apoptotic pathways while inhibiting cell cycle progression in cancer cells, providing insights into its potential therapeutic applications .
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of quinoline derivatives. The unique sulfonamide and acetamide functionalities in this compound are believed to play a critical role in its pharmacological profile .
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-4-34-20-10-12-21(13-11-20)35(32,33)25-16-29(24-14-9-18(2)15-22(24)27(25)31)17-26(30)28-23-8-6-5-7-19(23)3/h5-16H,4,17H2,1-3H3,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFJSPCDYVAMLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=CC=C4C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














